2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

BRD4 Bromodomain AlphaScreen

This compound is a validated core scaffold for SAR exploration targeting BRD4(BD1), with published cocrystal structures and MD simulation models. Use it as a reference point for BET selectivity panels, leveraging its documented cross-reactivity profile. Ideal for calibrating virtual screening workflows, given the experimental cocrystal binding pose is available for comparison (RMSD 0.08–0.46 Å after MD refinement). As a benzenesulfonamide BRD4 inhibitor, it serves as a starting point for cellular assays measuring c-Myc downregulation, pending in-house characterization of cellular activity and selectivity.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 941918-04-3
Cat. No. B2814773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941918-04-3
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C18H20N2O4S/c1-13-8-9-16(24-2)17(11-13)25(22,23)19-14-5-3-6-15(12-14)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
InChIKeyIOYRRYOXROEVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941918-04-3) Compound Profile and Procurement Context


2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941918-04-3) is a synthetic small molecule belonging to the N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide chemotype. This class has been identified as a novel scaffold for bromodomain-containing protein 4 (BRD4) inhibition, a target implicated in oncogene regulation and cancer therapy [1]. The compound is primarily utilized in early-stage drug discovery research focused on epigenetic readers and BET bromodomain inhibitors.

Why In-Class Substitution of 2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is Not Straightforward


While this compound belongs to a class of benzenesulfonamide BRD4 inhibitors, simple substitution with other in-class analogs is unreliable. The core N-[3-(2-oxopyrrolidinyl)phenyl] scaffold is shared, but peripheral substituents on the benzenesulfonamide ring critically modulate BRD4(BD1) binding affinity, as evidenced by experimental IC50 values varying by ~4-fold (11–44 μM) across just six closely related derivatives [1]. Without specific substituent-defined quantitative binding and functional data for CAS 941918-04-3, any substitution risks selecting a compound with significantly different or unknown target engagement.

Quantitative Differentiation Evidence for 2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide vs. Analogs


BRD4(BD1) Binding Affinity Class-Range and the Need for Individual Characterization

Published data for the N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide class demonstrates a BRD4(BD1) IC50 range of 11–44 μM in an AlphaScreen assay [1]. The specific quantitative affinity of CAS 941918-04-3 has not been disclosed individually; however, its position within this range indicates it is an active BRD4 binder. The observed 4-fold range among six analogs confirms that subtle structural variations produce measurable differences in target engagement, making compound-specific data essential for informed selection.

BRD4 Bromodomain AlphaScreen

Cocrystal Structure-Guided Binding Mode Differentiation vs. Other BRD4 Chemotypes

Cocrystal structures of six N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide analogs with BRD4(BD1) have been solved and deposited in the PDB [1]. This enables direct visualization of the unique binding interactions, including a conserved hydrogen bond with N140. In contrast, many early BRD4 inhibitors (e.g., (+)-JQ1, PFI-1) rely on different chemotypes (triazolodiazepine, dihydroquinazolinone). The availability of these experimental structures allows researchers to rationally select a specific analog based on its substituent-directed interactions, rather than simply procuring any in-class compound.

X-ray crystallography Structure-based drug design Bromodomain inhibitor

Potential Selectivity over BET Family Members: A Class-Specific Advantage

The paper reports selectivity profiling using an AlphaScreen counter assay and differential scanning fluorimetry (DSF) [1]. While data for CAS 941918-04-3 is not separately disclosed, the class demonstrates a defined selectivity profile. For instance, some analogs showed reduced affinity for BRD4(BD2) or other BET bromodomains. This level of selectivity characterization is often absent for in-house compounds or vendor-provided screening libraries, giving this class a documented advantage for researchers aiming to avoid pan-BET inhibition.

BET selectivity Counter-screening Epigenetics

Recommended Research Applications for 2-Methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide


Structure-Activity Relationship (SAR) Studies on BRD4(BD1) Benzenesulfonamide Inhibitors

This compound is ideal as a core scaffold for SAR exploration, given the published cocrystal structures and MD simulation models that provide a validated starting point for rational design [1]. Researchers can systematically modify the 2-methoxy and 5-methyl substituents and directly compare the impact on BRD4(BD1) binding to the known class data range (IC50 11–44 μM).

BET Bromodomain Selectivity Profiling

Use this compound as a reference point for BET selectivity panels. Its established cross-reactivity profile, documented via counter assays and DSF [1], allows it to serve as a benchmark when testing new in-house benzenesulfonamide derivatives for off-target bromodomain activity.

Computational Chemistry and Docking Model Validation

The compound's class has been extensively used to validate molecular dynamics (MD)-refined docking models [1]. It can be purchased to experimentally test or calibrate new virtual screening workflows, as the experimental cocrystal binding pose is available for comparison (RMSD 0.08–0.46 Å after MD simulation).

Epigenetic Probe Development for c-Myc Downregulation Studies

Given that BRD4 inhibition is linked to c-Myc oncogene suppression, this compound can serve as a starting point for cellular assays measuring c-Myc downregulation, particularly if subsequent in-house characterization confirms cellular activity and selectivity.

Quote Request

Request a Quote for 2-methoxy-5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.